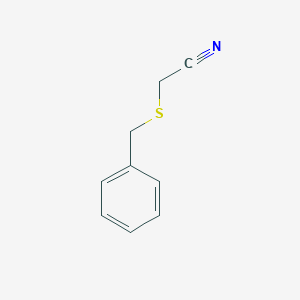
Ethyl mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl mercury, also known as thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other pharmaceutical products. It is a controversial compound due to its potential toxicity and the debate surrounding its safety in medical applications. In
科学的研究の応用
Ethyl mercury has been extensively studied for its use in vaccines and other medical applications. It has been used as a preservative in vaccines since the 1930s and has been shown to be effective in preventing contamination. However, concerns have been raised about its potential toxicity and the possible link to autism and other neurological disorders.
作用機序
Ethyl mercury is believed to exert its toxic effects by binding to sulfhydryl groups on proteins and disrupting their function. This can lead to oxidative stress and damage to cells and tissues. It can also interfere with the normal functioning of enzymes and other cellular processes.
Biochemical and Physiological Effects
Ethyl mercury has been shown to have a variety of biochemical and physiological effects on the body. It can cause oxidative stress, damage to DNA, and disruption of cellular function. It can also affect the immune system and the nervous system, leading to neurological and developmental disorders.
実験室実験の利点と制限
One advantage of using ethyl mercury in lab experiments is its ability to act as a preservative and prevent bacterial and fungal contamination. However, its potential toxicity and the controversy surrounding its safety make it a challenging compound to work with. Careful precautions must be taken to ensure the safety of researchers and the accuracy of the results.
将来の方向性
There are many future directions for research on ethyl mercury. One area of interest is the development of alternative preservatives for vaccines and other medical products. Another area is the study of the potential link between ethyl mercury and neurological disorders, such as autism. Further research is needed to fully understand the effects of this compound on the body and to develop safer alternatives for medical applications.
Conclusion
Ethyl mercury is a controversial compound that has been extensively studied for its use in vaccines and other medical applications. While it has been shown to be effective as a preservative, concerns have been raised about its potential toxicity and the possible link to neurological disorders. Further research is needed to fully understand its effects on the body and to develop safer alternatives for medical applications.
合成法
Ethyl mercury is synthesized by the reaction of ethyl alcohol with mercuric chloride. The resulting compound, Ethyl mercury, is a white crystalline powder that is soluble in water and alcohol. Thiomersal is commonly used as a preservative in vaccines to prevent bacterial and fungal contamination.
特性
CAS番号 |
16056-37-4 |
|---|---|
製品名 |
Ethyl mercury |
分子式 |
C2H5Hg |
分子量 |
229.65 g/mol |
IUPAC名 |
ethylmercury |
InChI |
InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3; |
InChIキー |
PJDVOLYULHZZAG-UHFFFAOYSA-N |
SMILES |
CC[Hg] |
正規SMILES |
CC[Hg] |
その他のCAS番号 |
16056-37-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



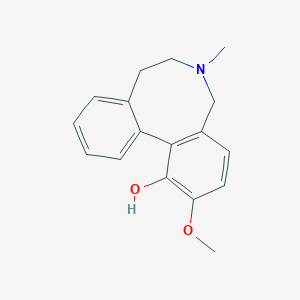
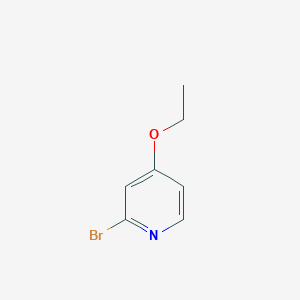
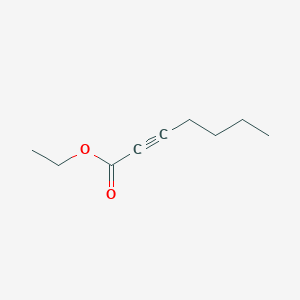
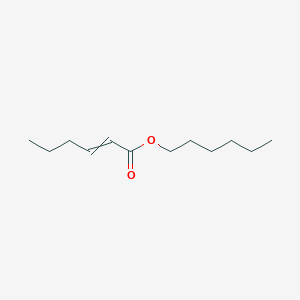
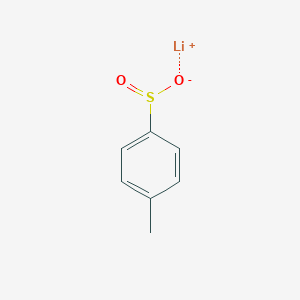
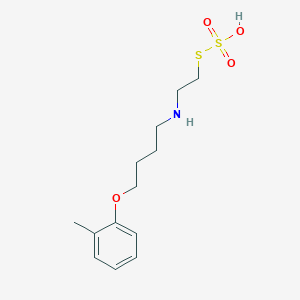

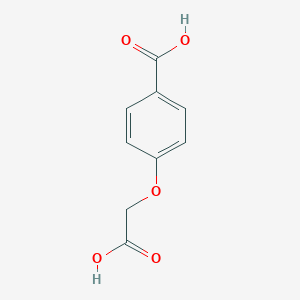
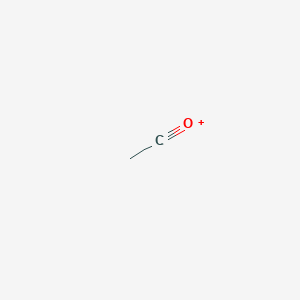
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

